molecular formula C14H23N3O2 B2406312 (4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester CAS No. 946385-18-8

(4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester

Cat. No.: B2406312
CAS No.: 946385-18-8
M. Wt: 265.357
InChI Key: BBUYWDMBLUUXBT-UHFFFAOYSA-N
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Description

(4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester is a chemical compound that features a pyridine ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester typically involves the reaction of 4-aminopyridine with a suitable butylating agent, followed by the introduction of the carbamate group. One common method involves the use of tert-butyl chloroformate as the carbamoylating agent under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted carbamates and amides.

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structure allows it to bind to specific active sites, providing insights into enzyme mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising scaffold for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the carbamate group can participate in covalent bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar reactivity.

    Imidazopyridines: These compounds have a fused imidazole and pyridine ring system and are known for their biological activity.

    Pyrimidine derivatives: These compounds contain a pyrimidine ring and are widely studied for their pharmacological properties.

Uniqueness

(4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester is unique due to its combination of a pyridine ring and a carbamate group. This structure provides a balance of reactivity and stability, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.

Properties

IUPAC Name

tert-butyl N-(4-amino-4-pyridin-4-ylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-8-4-5-12(15)11-6-9-16-10-7-11/h6-7,9-10,12H,4-5,8,15H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUYWDMBLUUXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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